2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[2-nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl]sulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2O3S2/c21-12-8-14(23)17(9-13(12)22)28-10-11-5-6-19(16(7-11)25(26)27)30-20-24-15-3-1-2-4-18(15)29-20/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTHLYBLFPMBAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC4=CC(=C(C=C4Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 497.79 g/mol. This compound is part of the benzothiazole family, which is known for its significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects .
Anticancer Activity
Benzothiazole derivatives have shown promising anticancer properties. The presence of the nitro group in this compound enhances its ability to induce apoptosis in cancer cells. Research indicates that compounds similar to this one can disrupt cellular processes such as DNA replication and repair, which are critical in cancer cell proliferation .
Case Study: In Vitro Studies
In vitro studies have demonstrated that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a related study reported that certain benzothiazole compounds inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Benzothiazole derivatives have been noted for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular membranes in microbial cells .
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. Benzothiazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation .
The anti-inflammatory activity may be mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a pivotal role in the inflammatory response.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications on the benzothiazole core can significantly impact their pharmacological profiles.
Key Structural Features
- Nitro Group : Enhances anticancer activity.
- Chlorophenoxy Moiety : Contributes to antimicrobial effects.
- Sulfanyl Group : Plays a role in anti-inflammatory properties.
Comparison with Similar Compounds
(a) Benzothiazole Derivatives with Sulfanyl Linkages
Compounds like 2-[(3-chloropropyl)sulfanyl]-1,3-benzothiazole (synthesized via N-alkylation of aryltetrazoles) exhibit structural similarity due to the benzothiazole-sulfanyl-phenyl framework. However, the target compound’s nitro and trichlorophenoxy groups introduce distinct electronic and steric effects.
(b) Halogenated Phenoxy Compounds
The 2,4,5-trichlorophenoxy group is also found in herbicides like silvex (2-(2,4,5-trichlorophenoxy)propanoic acid). While silvex acts as an auxin mimic, the integration of this group into a benzothiazole scaffold may shift activity toward antifungal or insecticidal applications due to enhanced lipophilicity and membrane penetration .
(c) Triazole and Tetrazole Derivatives
Triazole-thiones (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) share sulfonyl and halogenated aryl groups but differ in their heterocyclic cores. The benzothiazole moiety in the target compound may confer greater thermal stability and π-π stacking interactions compared to triazoles, which rely on tautomerization for reactivity .
Physicochemical Properties
Key comparative data for structurally related compounds:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-({2-Nitro-4-[(2,4,5-trichlorophenoxy)methyl]phenyl}sulfanyl)-1,3-benzothiazole, and how can reaction yields be optimized?
Answer:
The synthesis of benzothiazole derivatives typically involves condensation reactions between thiophenol derivatives and substituted aldehydes or ketones. A generalized protocol includes:
- Step 1: Dissolve 2-aminothiophenol (or a substituted analog) and a nitro-substituted aldehyde (e.g., 2-nitro-4-[(2,4,5-trichlorophenoxy)methyl]benzaldehyde) in a polar aprotic solvent (e.g., DMF) with a catalyst like sodium metabisulfite (Na₂S₂O₅).
- Step 2: Reflux the mixture for 2–4 hours under inert conditions to form the benzothiazole core .
- Step 3: Purify the product via recrystallization (e.g., methanol) or column chromatography.
Yield Optimization Strategies:
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF or ethanol | Enhances solubility of intermediates |
| Catalyst | Na₂S₂O₅ or glacial acetic acid | Accelerates cyclization |
| Reaction Time | 2–4 hours (monitored by TLC) | Prevents over-decomposition |
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
A multi-technique approach is essential:
- FT-IR Spectroscopy: Identify functional groups (e.g., C=N stretch at ~1611 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1333–1512 cm⁻¹) .
- ¹H NMR (CDCl₃): Analyze aromatic protons (δ 6.4–8.33 ppm) and confirm sulfanyl group integration .
- Mass Spectrometry (FABMS): Verify molecular weight (e.g., m/z 482.90 for related derivatives) .
- Elemental Analysis: Confirm purity (e.g., C, H, N percentages within 0.3% of theoretical values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
